molecular formula C20H21N3O4S2 B2401978 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1260948-63-7

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2401978
CAS RN: 1260948-63-7
M. Wt: 431.53
InChI Key: FHOGNUSHGSOYSD-UHFFFAOYSA-N
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Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S2. It has a molecular weight of 438.0 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The exact 3D conformer and other structural details would require more specific computational chemistry analyses.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.0 g/mol. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 437.0634615 g/mol. It has a topological polar surface area of 125 Ų and a heavy atom count of 28 .

Scientific Research Applications

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Research by Gangjee et al. (2008) has demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, notably compounds with substitutions at the 5-position, exhibit potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual action suggests potential for these compounds in anticancer therapies, as they target key enzymes involved in DNA synthesis and repair. The study emphasizes the importance of the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold for developing potent inhibitors with applications in cancer treatment (Gangjee et al., 2008).

Crystal Structure Analysis

Subasri et al. (2016) and (2017) have conducted crystal structure analyses of compounds closely related to the queried chemical, focusing on the structural characteristics and the intramolecular hydrogen bonding that stabilizes their folded conformation. These studies provide insights into the molecular geometry and interactions that could influence the biological activity of such compounds (Subasri et al., 2016); (Subasri et al., 2017).

Anticancer and Antimicrobial Potentials

Further research into derivatives of thieno[2,3-d]pyrimidine has explored their synthesis and evaluation for anticancer and antimicrobial activities. Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating significant cytotoxic effects against leukemia cell lines. This highlights the potential for developing new therapeutic agents targeting cancer and infectious diseases (Horishny et al., 2021).

Heterocyclic Synthesis and Biological Activity

Investigations into the synthesis of novel heterocyclic compounds using thieno[2,3-d]pyrimidine derivatives as starting materials have also been reported. These studies focus on creating new molecular entities with potential biological activities, further emphasizing the versatility and significance of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-10-28-18)22-20(23)29-12-17(24)21-13-4-5-15-16(11-13)27-9-8-26-15/h4-6,10-11H,2-3,7-9,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGNUSHGSOYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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